molecular formula C16H14N2O B11861399 6-Methyl-4-(phenylamino)quinolin-2(1H)-one

6-Methyl-4-(phenylamino)quinolin-2(1H)-one

Cat. No.: B11861399
M. Wt: 250.29 g/mol
InChI Key: PRROSOADYYBZFH-UHFFFAOYSA-N
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Description

6-Methyl-4-(phenylamino)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(phenylamino)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the bismuth-catalyzed cyclization of phenylacetylene with ethyl 2-(arylimino)acetates . This reaction is carried out at room temperature, making it economically and environmentally attractive.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the mild reaction conditions and the use of low-toxic, cost-effective catalysts like bismuth make the process scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(phenylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry.

Scientific Research Applications

6-Methyl-4-(phenylamino)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound and its derivatives are explored for their potential use as therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(phenylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    4-Aminoquinoline: Known for its antimalarial properties.

    2-Phenylquinoline: Studied for its potential anticancer activity.

Uniqueness: 6-Methyl-4-(phenylamino)quinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-anilino-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H14N2O/c1-11-7-8-14-13(9-11)15(10-16(19)18-14)17-12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19)

InChI Key

PRROSOADYYBZFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2NC3=CC=CC=C3

Origin of Product

United States

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